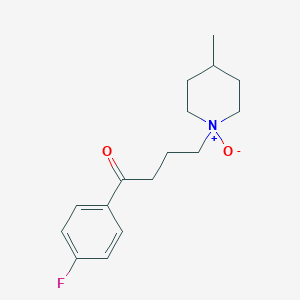

Melperone N-Oxide

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H22FNO2 |

|---|---|

Molecular Weight |

279.35 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-4-(4-methyl-1-oxidopiperidin-1-ium-1-yl)butan-1-one |

InChI |

InChI=1S/C16H22FNO2/c1-13-8-11-18(20,12-9-13)10-2-3-16(19)14-4-6-15(17)7-5-14/h4-7,13H,2-3,8-12H2,1H3 |

InChI Key |

LCOHBSJSZNYNNQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC[N+](CC1)(CCCC(=O)C2=CC=C(C=C2)F)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Melperone N-Oxide: A Technical Guide to its Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melperone, an atypical antipsychotic of the butyrophenone class, is utilized in the treatment of various psychotic disorders. As with many pharmaceuticals, its metabolism and potential impurities are of significant interest to ensure safety and efficacy. Melperone N-oxide is a primary metabolite and a known impurity of Melperone.[1][2][3] This technical guide provides a comprehensive overview of the core chemical properties of this compound, intended for researchers, scientists, and professionals in drug development. This document summarizes known data, presents detailed experimental protocols based on established methods for similar compounds, and visualizes key processes.

Chemical and Physical Properties

Quantitative data for this compound is not extensively published in publicly accessible literature. However, based on its chemical structure and general properties of N-oxides, certain characteristics can be inferred and are presented alongside data for the parent compound, Melperone, for comparison. This compound is commercially available as a reference standard, and a comprehensive Certificate of Analysis would provide definitive values.[4][5]

Table 1: General Chemical Properties

| Property | Melperone | This compound | Data Source / Rationale |

| IUPAC Name | 1-(4-fluorophenyl)-4-(4-methylpiperidin-1-yl)butan-1-one | 1-(4-fluorophenyl)-4-(4-methyl-1-oxido-1-piperidinyl)-1-butanone | [4][6] |

| CAS Number | 3575-80-2 | 2724690-02-0 | [6][7] |

| Molecular Formula | C₁₆H₂₂FNO | C₁₆H₂₂FNO₂ | [4][6] |

| Molecular Weight | 263.36 g/mol | 279.36 g/mol | [4][6] |

| Appearance | White, crystalline odorless powder | Assumed to be a solid, likely crystalline | [8], General N-oxide properties |

Table 2: Physicochemical Properties

| Property | Melperone | This compound | Data Source / Rationale |

| Melting Point | 205-210 °C (hydrochloride salt) | Not publicly available. Expected to differ from the parent compound. | [8] |

| Solubility | Freely soluble in water (as hydrochloride salt), ethanol, and chloroform. Practically insoluble in diethyl ether. | Expected to have higher aqueous solubility than Melperone due to the polar N-O bond. | [8], General N-oxide properties[9][10] |

| pKa | 9.1 (for the piperidine nitrogen) | Not publicly available. The N-oxide is a weaker base than the parent tertiary amine. | [11], General N-oxide properties[9] |

Synthesis of this compound

The synthesis of tertiary amine N-oxides is a well-established transformation in organic chemistry, typically achieved through the oxidation of the corresponding tertiary amine.[12] While a specific, detailed protocol for the synthesis of this compound is not publicly available, a general and reliable method can be adapted from the synthesis of other antipsychotic N-oxides, such as those of phenothiazines and risperidone.[13][14] The most common oxidizing agents for this purpose are meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.[13][14]

Experimental Protocol: Oxidation of Melperone

This protocol describes a general procedure for the synthesis of this compound based on established methods for similar compounds.

Materials:

-

Melperone

-

meta-Chloroperoxybenzoic acid (m-CPBA) or 30% Hydrogen Peroxide (H₂O₂)

-

Dichloromethane (DCM) or Methanol

-

Saturated sodium bicarbonate solution

-

Sodium sulfite or sodium thiosulfate solution

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

-

Dissolution: Dissolve Melperone (1 equivalent) in a suitable solvent such as dichloromethane or methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Oxidation:

-

Using m-CPBA: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.1 to 1.5 equivalents) portion-wise over 15-30 minutes, maintaining the temperature at 0 °C.

-

Using H₂O₂: To a solution of Melperone in methanol, add 30% hydrogen peroxide (excess, e.g., 5-10 equivalents). The reaction may be performed at room temperature or with gentle heating.[14] A patent describes the use of hydrogen peroxide in glacial acetic acid for the synthesis of heterocyclic N-oxides.[15]

-

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), staining with an appropriate indicator (e.g., Dragendorff reagent, which is effective for visualizing N-oxides).[9]

-

Quenching:

-

For m-CPBA: Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the resulting m-chlorobenzoic acid. To remove any remaining peroxides, add a solution of sodium sulfite or sodium thiosulfate and stir until a test with potassium iodide-starch paper is negative.

-

For H₂O₂: Decompose the excess hydrogen peroxide by adding a small amount of manganese dioxide or a reducing agent like sodium sulfite.

-

-

Extraction: If using a biphasic system, separate the organic layer. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by silica gel column chromatography, using a gradient of methanol in dichloromethane to elute the more polar N-oxide product.

-

Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.

Analytical Characterization

As this compound is a known impurity and metabolite, its detection and quantification are crucial for quality control of the active pharmaceutical ingredient (API) and in metabolic studies.[1][2][3]

Spectroscopic Properties

While a full, detailed spectroscopic analysis of this compound is not publicly available, the expected characteristic features based on general knowledge of N-oxides are as follows:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The introduction of the oxygen atom on the nitrogen leads to a downfield shift of the signals corresponding to the protons and carbons adjacent to the nitrogen in the piperidine ring in both ¹H and ¹³C NMR spectra, compared to the parent Melperone.[9][14]

-

Infrared (IR) Spectroscopy: A prominent vibration band corresponding to the N⁺-O⁻ bond is expected to be observed, typically in the region of 930-970 cm⁻¹.[9]

-

Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak should correspond to the addition of an oxygen atom to the molecular weight of Melperone (M+16). A characteristic fragmentation pattern for N-oxides is the loss of an oxygen atom.[16]

Chromatographic Analysis

A validated high-performance liquid chromatography (HPLC) method is essential for the separation and quantification of this compound from Melperone and other related substances. While a specific method for this compound is not published, a method for Melperone hydrochloride provides a starting point.[17] Given the increased polarity of the N-oxide, adjustments to the mobile phase composition would be necessary.

General HPLC Method Development Parameters:

-

Column: A reversed-phase column (e.g., C18) is typically suitable.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) would likely be required to achieve good separation of the non-polar parent drug and the more polar N-oxide.

-

Detection: UV detection at a wavelength where both Melperone and this compound have significant absorbance (e.g., around 248 nm as used for Melperone hydrochloride) would be appropriate.[17]

-

Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[18]

Biological Context: Metabolism

This compound is formed as a metabolite of Melperone during Phase I metabolism in the body.[19] This biotransformation is typically catalyzed by cytochrome P450 (CYP) enzymes or flavin-containing monooxygenases (FMOs).[19] The formation of N-oxide metabolites is a common metabolic pathway for drugs containing tertiary amine functionalities.[9]

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. veeprho.com [veeprho.com]

- 3. Melperone |Axios Research [axios-research.com]

- 4. This compound | CAS 2724690-02-0 | LGC Standards [lgcstandards.com]

- 5. scientificlabs.ie [scientificlabs.ie]

- 6. Melperone | C16H22FNO | CID 15387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cymitquimica.com [cymitquimica.com]

- 8. Melperone [chemeurope.com]

- 9. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. US20100151021A1 - Compositions Comprising Melperone - Google Patents [patents.google.com]

- 12. Synthesis of N-Oxide | Chem-Station Int. Ed. [en.chem-station.com]

- 13. Synthesis of the N-oxides of phenothiazine antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. CN109776412A - A kind of synthetic method of N oxide - Google Patents [patents.google.com]

- 16. mdpi.com [mdpi.com]

- 17. CN101762657B - High performance liquid chromatography analysis method of melperone hydrochloride - Google Patents [patents.google.com]

- 18. jneonatalsurg.com [jneonatalsurg.com]

- 19. hyphadiscovery.com [hyphadiscovery.com]

Melperone N-Oxide: A Technical Guide on the Putative Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature directly investigating the mechanism of action of Melperone N-oxide, a primary metabolite of the atypical antipsychotic Melperone, is notably scarce. This guide, therefore, synthesizes information on the parent compound, general principles of N-oxide pharmacology, and established experimental methodologies to present a comprehensive overview of the putative mechanism of action of this compound. The proposed mechanisms and pathways for the N-oxide metabolite are hypothetical and require empirical validation.

Executive Summary

-

Pharmacological Inertness: The N-oxide metabolite may be inactive, serving primarily as a product of detoxification and elimination.

-

Prodrug Activity: this compound could undergo in vivo reduction back to the parent compound, Melperone, thereby contributing to the overall pharmacological effect. This phenomenon of reverse metabolism has been observed for other N-oxide metabolites, such as clozapine N-oxide.[5][6][7]

-

Intrinsic Pharmacological Activity: this compound may possess its own unique receptor binding profile and functional activity, likely with a different potency and selectivity compared to Melperone.

This document will explore these possibilities, detailing the known mechanism of the parent compound and providing a framework for the experimental validation of the metabolite's activity.

The Parent Compound: Melperone's Mechanism of Action

Melperone's therapeutic effects are believed to be mediated through its interaction with central nervous system receptors.[3] Its primary mechanism involves the antagonism of:

-

Dopamine D2 Receptors: Like other antipsychotics, Melperone blocks D2 receptors in the mesolimbic pathway, which is thought to reduce the positive symptoms of schizophrenia, such as hallucinations and delusions.[3] Notably, it exhibits a weak affinity for D2 receptors, which may contribute to its atypical profile with a lower incidence of extrapyramidal side effects.[1][2]

-

Serotonin 5-HT2A Receptors: Antagonism at 5-HT2A receptors is a hallmark of atypical antipsychotics and is thought to contribute to efficacy against negative symptoms and to further reduce the risk of extrapyramidal symptoms.[1][2][3]

Additionally, Melperone has some affinity for α-adrenergic receptors.[3]

Signaling Pathways of Melperone

The antagonism of D2 and 5-HT2A receptors by Melperone modulates downstream signaling cascades. The following diagram illustrates the established pathways for the parent compound.

This compound: Putative Mechanisms of Action

The N-oxide functional group is highly polar and can significantly alter the pharmacological properties of a molecule, often increasing water solubility and decreasing membrane permeability.[8]

Hypothesis 1: Prodrug to Melperone

A plausible mechanism for this compound is its role as a prodrug that is converted back to Melperone. This reverse metabolism could be catalyzed by cytochrome P450 enzymes.[9]

Hypothesis 2: Direct Receptor Interaction

Alternatively, this compound may have its own intrinsic activity at various receptors. The addition of the polar N-oxide group would likely alter its binding affinity and selectivity compared to the parent compound. It is conceivable that it would have a significantly lower affinity for the non-polar binding pockets of D2 and 5-HT2A receptors.

Quantitative Data: Receptor Binding Profile of Melperone

No quantitative data for this compound is currently available. The following table summarizes the known receptor binding affinities for the parent compound, Melperone. This data provides a baseline for what would be investigated for its N-oxide metabolite.

| Receptor | Binding Affinity (Ki, nM) | Reference |

| Dopamine D2 | Weak affinity (specific values not consistently reported in initial searches) | [1][2] |

| Serotonin 5-HT2A | Moderate affinity (specific values not consistently reported in initial searches) | [1][2][3] |

| Dopamine D4 | Comparable to D2 occupancy ratio of clozapine | [1][2] |

| Adrenergic α1 | Some affinity | [3] |

Note: Specific Ki values for Melperone are not consistently available in the provided search results and would require access to more specialized databases or primary literature.

Proposed Experimental Protocols

To elucidate the mechanism of action of this compound, a series of in vitro and in vivo experiments would be required.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of this compound for a panel of CNS receptors.

Methodology:

-

Preparation of Membranes: Cell membranes expressing the receptor of interest (e.g., human D2, 5-HT2A) are prepared from cultured cell lines (e.g., HEK293, CHO).

-

Radioligand Binding: A fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A) is incubated with the cell membranes.

-

Competitive Binding: The incubation is performed in the presence of increasing concentrations of unlabeled this compound.

-

Separation and Counting: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is calculated using the Cheng-Prusoff equation.

Functional Assays

Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at its target receptors.

Methodology (Example: G-protein Coupled Receptor - GPCR):

-

Cell Culture: Cells expressing the receptor of interest are cultured. These cells often contain a reporter system, such as a calcium-sensitive dye or a cAMP-sensitive reporter gene.

-

Compound Application:

-

Agonist activity: Cells are treated with increasing concentrations of this compound alone.

-

Antagonist activity: Cells are pre-incubated with increasing concentrations of this compound before the addition of a known agonist.

-

-

Signal Measurement: The cellular response (e.g., changes in intracellular calcium, cAMP levels) is measured using a plate reader.

-

Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).

In Vivo Microdialysis

Objective: To measure the effect of this compound on neurotransmitter levels in specific brain regions.

Methodology:

-

Probe Implantation: A microdialysis probe is surgically implanted into a target brain region (e.g., prefrontal cortex, nucleus accumbens) of an anesthetized animal (e.g., rat).

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid. Neurotransmitters from the extracellular space diffuse across the dialysis membrane into the perfusate.

-

Sample Collection: Dialysate samples are collected at regular intervals before and after systemic administration of this compound.

-

Neurotransmitter Analysis: The concentrations of dopamine, serotonin, and their metabolites in the dialysate are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

Experimental Workflow for Characterization

The following diagram outlines a logical workflow for the pharmacological characterization of this compound.

Conclusion

The mechanism of action of this compound remains to be elucidated through direct experimental investigation. Based on the pharmacology of the parent compound, Melperone, and the general properties of N-oxide metabolites, it is plausible that this compound acts as a prodrug, possesses its own distinct (and likely weaker) pharmacological activity, or is pharmacologically inert. The experimental protocols and workflows outlined in this guide provide a clear path for future research to definitively characterize the role of this metabolite in the overall pharmacology of Melperone. Such research is crucial for a complete understanding of the drug's efficacy and safety profile.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Melperone | C16H22FNO | CID 15387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Melperone Hydrochloride? [synapse.patsnap.com]

- 4. Melperone - Wikipedia [en.wikipedia.org]

- 5. rdw.rowan.edu [rdw.rowan.edu]

- 6. Frontiers | The Chemogenetic Receptor Ligand Clozapine N-Oxide Induces in vivo Neuroreceptor Occupancy and Reduces Striatal Glutamate Levels [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CYP-catalysed cycling of clozapine and clozapine- N-oxide promotes the generation of reactive oxygen species in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Biological Profile of Melperone N-Oxide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melperone, a butyrophenone atypical antipsychotic, undergoes extensive hepatic metabolism, giving rise to several metabolites. Among these, Melperone N-Oxide has been a subject of scientific inquiry to determine its potential contribution to the overall pharmacological profile of the parent drug. This technical guide synthesizes the available data on the biological activity of this compound, providing a comprehensive resource for researchers in pharmacology and drug development. While direct and extensive studies on this compound are limited, this document collates existing findings on Melperone's metabolism and the activity of its metabolites to offer a foundational understanding.

Metabolic Pathway of Melperone

Melperone is primarily metabolized in the liver, with N-oxidation being a significant transformation pathway for its tertiary amine structure. This process leads to the formation of this compound. The metabolic fate of Melperone is crucial for understanding its duration of action and the potential for active metabolites to influence its therapeutic and adverse effects.

Caption: Metabolic conversion of Melperone to this compound.

Biological Activity of Melperone Metabolites

Direct pharmacological data for this compound, such as receptor binding affinities and functional assay results, are not extensively available in the public domain. However, a key study investigated the effects of two urinary metabolites of melperone on central monoamine metabolism in rodents.[1][2] This research provides the most direct insight currently available into the biological activity of Melperone's metabolic products.

The study demonstrated that one of the investigated metabolites exhibited similar qualitative effects on monoamine metabolism as the parent compound, Melperone, albeit with reduced potency.[1][2] The other metabolite was found to be inactive.[1][2] While the specific identity of the active metabolite as this compound is not definitively stated in the available abstracts, this finding is critical as it establishes that at least one metabolite of Melperone is biologically active.

Effects on Monoamine Metabolism

The active metabolite, like Melperone, was shown to influence the levels of dopamine metabolites, specifically dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in the brain.[1][2] This suggests a potential interaction with the dopaminergic system, a key target for antipsychotic drugs.

Table 1: Comparative Effects of Melperone and its Active Metabolite on Brain Monoamine Metabolites

| Compound | Effect on DOPAC Levels | Effect on HVA Levels | Relative Potency |

| Melperone | Increase | Increase | - |

| Active Metabolite | Increase (Qualitatively Similar) | Increase (Qualitatively Similar) | Reduced |

Note: This table is a qualitative summary based on the available literature. Specific quantitative data on the potency of the metabolite is not available.

Experimental Protocols

The following is a generalized description of the methodologies likely employed in the study of Melperone and its metabolites, based on standard practices in neuropharmacology.

In Vivo Assessment of Monoamine Metabolism

Objective: To determine the effects of Melperone and its metabolites on the turnover of central monoamines.

Methodology:

-

Animal Model: Male Wistar rats are typically used.

-

Drug Administration: Animals are administered Melperone, its metabolites, or a vehicle control, usually via intraperitoneal (i.p.) injection.

-

Tissue Collection: At specified time points after drug administration, animals are euthanized, and brain regions of interest (e.g., striatum, nucleus accumbens) are rapidly dissected.

-

Neurochemical Analysis: Brain tissue is homogenized and analyzed for levels of dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Data Analysis: Changes in metabolite levels in drug-treated groups are compared to the vehicle-treated control group to determine the effect of the compounds on monoamine turnover.

Caption: Generalized workflow for in vivo monoamine metabolism studies.

Signaling Pathways and Potential Mechanisms of Action

Given that the active metabolite of Melperone influences dopamine metabolism, it is plausible that it interacts with dopamine receptors, primarily the D2 receptor, which is a key target for most antipsychotic drugs. The reduced potency suggests a lower affinity for these receptors compared to Melperone. The parent drug, Melperone, is known to be a multi-receptor antagonist with affinity for dopamine D2, serotonin 5-HT2A, and adrenergic receptors.

Caption: Postulated mechanism of action for the active metabolite of Melperone.

Conclusion and Future Directions

The available evidence suggests that at least one metabolite of Melperone is biologically active and shares a similar, though less potent, pharmacological profile with the parent compound in terms of its effects on central monoamine metabolism. While it is plausible that this active metabolite is this compound, further studies are required for definitive identification and a more comprehensive characterization of its biological activity.

Future research should focus on:

-

Definitive Identification: Confirming the structure of the active metabolite(s) of Melperone.

-

Quantitative Pharmacological Profiling: Determining the receptor binding affinities (Ki values) of this compound at a range of relevant CNS targets.

-

Functional Assays: Characterizing the functional activity (e.g., agonist, antagonist, inverse agonist) of this compound at these receptors.

-

In Vivo Studies: Evaluating the pharmacokinetic and pharmacodynamic profile of isolated this compound to understand its contribution to the overall clinical effects of Melperone.

A more complete understanding of the biological activity of this compound will provide valuable insights into the overall pharmacology of Melperone and could inform the development of future antipsychotic agents with improved efficacy and safety profiles.

References

- 1. Effect of melperone, two of its metabolites and thiothixene on central monoamine metabolism and prolactin levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of melperone, two of its metabolites and thiothixene on central monoamine metabolism and prolactin levels in rodents. (2009) | Frits-Axel Wiesel | 18 Citations [scispace.com]

Melperone N-Oxide: A Pharmacological Profile and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melperone, a butyrophenone atypical antipsychotic, has a well-documented pharmacological profile characterized by its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. While its clinical efficacy and safety are established, the pharmacological properties of its metabolites, including Melperone N-oxide, remain largely uncharacterized in publicly available literature. This technical guide synthesizes the known pharmacology of the parent compound, Melperone, and provides a framework for the potential pharmacological profile of this compound based on general principles of drug metabolism and the known characteristics of N-oxide metabolites of other psychoactive compounds. This document also outlines detailed experimental protocols relevant to the synthesis, characterization, and pharmacological evaluation of this compound, aiming to facilitate future research into this metabolite.

Introduction to Melperone

Melperone is an atypical antipsychotic of the butyrophenone class, structurally related to haloperidol.[1] It is primarily used in the treatment of schizophrenia, agitation, and confusional states, particularly in elderly patients.[2][3] Its atypical profile is attributed to its weak affinity for dopamine D2 receptors and a higher affinity for serotonin 5-HT2A receptors, which is thought to contribute to a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[2][4]

Pharmacological Profile of Melperone (Parent Compound)

The pharmacological activity of Melperone has been characterized through various in vitro and in vivo studies. A summary of its receptor binding affinities is presented in Table 1.

Table 1: Receptor Binding Profile of Melperone

| Receptor | Affinity (Kd, nM) | Reference |

| Serotonin 5-HT2A | 102 | [5][6] |

| Dopamine D2 | 180 | [5][6] |

| α1-Adrenergic | 180 | [5][6] |

| α2-Adrenergic | 150 | [5][6] |

| Histamine H1 | 580 | [5][6] |

| Serotonin 5-HT2C | 2100 | [5][6] |

| Serotonin 5-HT1A | 2200 | [5][6] |

| Serotonin 5-HT1D | 3400 | [5][6] |

| Muscarinic (M1-M5) | >10000 | [5][6] |

Mechanism of Action: Melperone's antipsychotic effects are believed to be mediated through the blockade of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[7] The antagonism of 5-HT2A receptors is thought to modulate dopamine release in different brain regions, contributing to its atypical properties.[8]

Metabolism of Melperone and the Role of N-Oxidation

Melperone is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes.[3][9] Melperone has been identified as an inhibitor of CYP2D6.[10] While specific metabolic pathways for Melperone are not exhaustively detailed in the available literature, N-oxidation is a common metabolic route for many antipsychotic drugs containing tertiary amine groups.[8][11] This process is often catalyzed by flavin-containing monooxygenases (FMOs) or cytochrome P450 enzymes.[12]

One study on the urinary metabolites of melperone found that one metabolite exhibited similar qualitative effects on monoamine metabolism as the parent drug, but with reduced potency.[13] However, this metabolite was not definitively identified as this compound.

Diagram 1: General Metabolic Pathway of Butyrophenone Antipsychotics

Caption: General metabolic fate of Melperone, including Phase I and Phase II reactions.

Pharmacological Profile of this compound (Hypothesized)

There is a significant lack of publicly available data on the specific pharmacological profile of this compound. Based on general principles of drug metabolism, N-oxide metabolites can range from being pharmacologically inactive to possessing significant activity, sometimes comparable to the parent compound.[14] It is plausible that this compound retains some affinity for the same receptors as Melperone, although likely with different potencies. Further research is required to elucidate its specific receptor binding profile, functional activity, and potential contribution to the overall therapeutic effect or side-effect profile of Melperone.

Table 2: Receptor Binding Profile of this compound

| Receptor | Affinity (Ki, Kd, or IC50, nM) | Reference |

| Serotonin 5-HT2A | Data not available | |

| Dopamine D2 | Data not available | |

| α1-Adrenergic | Data not available | |

| α2-Adrenergic | Data not available | |

| Histamine H1 | Data not available | |

| Muscarinic (M1-M5) | Data not available |

Experimental Protocols

To address the knowledge gap regarding this compound, the following experimental protocols are proposed.

Synthesis of this compound

A common method for the synthesis of N-oxides of tertiary amines involves oxidation with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[15]

Protocol:

-

Dissolve Melperone in a suitable solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath.

-

Add a solution of m-CPBA in the same solvent dropwise with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a reducing agent (e.g., sodium sulfite solution).

-

Extract the aqueous layer with an organic solvent.

-

Wash the combined organic layers with a sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Diagram 2: Synthesis Workflow for this compound

References

- 1. Butyrophenone - Wikipedia [en.wikipedia.org]

- 2. Melperone | C16H22FNO | CID 15387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for Melperone (HMDB0254429) [hmdb.ca]

- 4. Pharmacological data of the atypical neuroleptic compound melperone (Buronil) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Clinical pharmacology of atypical antipsychotics: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Melperone - Wikipedia [en.wikipedia.org]

- 10. Successful treatment of schizophrenia with melperone augmentation in a patient with phenotypic CYP2D6 ultrarapid metabolization: a case report - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. hyphadiscovery.com [hyphadiscovery.com]

- 13. scispace.com [scispace.com]

- 14. Metabolism of phenothiazine and butyrophenone antipsychotic drugs. A review of some recent research findings and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of the N-oxides of phenothiazine antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Metabolism of Melperone to its N-oxide Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melperone is an atypical antipsychotic of the butyrophenone class, utilized in the treatment of schizophrenia and other psychotic disorders. Like many xenobiotics, melperone undergoes extensive metabolism in the liver, a critical factor influencing its pharmacokinetic profile, efficacy, and potential for drug-drug interactions. One of the plausible metabolic pathways for compounds containing a tertiary amine, such as melperone, is N-oxidation. This reaction, catalyzed by cytochrome P450 (CYP) enzymes and/or flavin-containing monooxygenases (FMOs), results in the formation of a more polar N-oxide metabolite, facilitating its excretion from the body.

This technical guide provides a comprehensive overview of the in vitro metabolism of melperone with a specific focus on the formation of its N-oxide metabolite. While specific quantitative data for this particular metabolic pathway of melperone is not extensively available in the public domain, this document outlines the established knowledge regarding melperone metabolism, details generalized experimental protocols for its in vitro investigation, and presents the enzymatic pathways potentially involved.

Melperone Metabolism: An Overview

Melperone is known to be metabolized primarily in the liver. A significant aspect of its metabolic profile is its role as an inhibitor of CYP2D6, a key enzyme in the metabolism of numerous drugs. This inhibitory action highlights the potential for drug-drug interactions when melperone is co-administered with other CYP2D6 substrates.

The biotransformation of melperone likely involves several phase I reactions, including N-oxidation. The formation of N-oxide metabolites is a common route for drugs containing tertiary amine functionalities. These reactions are primarily catalyzed by two superfamilies of enzymes located in the endoplasmic reticulum of hepatocytes:

-

Cytochrome P450 (CYP) enzymes: A diverse group of heme-containing enzymes that catalyze the oxidation of a wide range of substrates.

-

Flavin-containing monooxygenases (FMOs): A family of enzymes that specialize in the oxygenation of soft nucleophiles, particularly nitrogen- and sulfur-containing compounds.

While the specific contribution of each enzyme system to melperone N-oxidation has not been definitively established in published literature, both CYPs and FMOs are strong candidates for this metabolic transformation.

Quantitative Data Summary

As of the latest literature review, specific quantitative kinetic parameters (e.g., Km, Vmax) for the in vitro formation of Melperone N-oxide in human liver microsomes or other in vitro systems have not been reported. The following table is provided as a template for researchers to populate as data becomes available.

| Parameter | Value | In Vitro System | Reference |

| Km (µM) | Data not available | ||

| Vmax (pmol/min/mg protein) | Data not available | ||

| Intrinsic Clearance (CLint, µL/min/mg protein) | Data not available |

Experimental Protocols

The following protocols are generalized methodologies that can be adapted for the investigation of in vitro this compound formation.

In Vitro Incubation with Human Liver Microsomes (HLM)

This protocol outlines a typical experiment to assess the metabolic stability and metabolite formation of melperone in HLM.

Materials:

-

Melperone hydrochloride

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent

-

Internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not present in the incubation)

Procedure:

-

Preparation of Incubation Mixtures:

-

On ice, prepare a master mix containing potassium phosphate buffer (100 mM, pH 7.4) and HLM (final concentration, e.g., 0.5 mg/mL).

-

Pre-warm the master mix at 37°C for 5 minutes.

-

-

Initiation of the Reaction:

-

Add Melperone (final concentration, e.g., 1 µM) to the pre-warmed master mix.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

For control incubations (to assess non-enzymatic degradation), replace the NADPH regenerating system with buffer.

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C in a shaking water bath.

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Termination of the Reaction:

-

Stop the reaction at each time point by adding a volume of ice-cold acetonitrile (typically 2-3 volumes) containing the internal standard.

-

-

Sample Processing:

-

Vortex the samples vigorously to precipitate proteins.

-

Centrifuge the samples (e.g., at 14,000 rpm for 10 minutes) to pellet the precipitated protein.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

-

Enzyme Phenotyping to Identify Responsible Enzymes

To identify the specific CYP and FMO isoforms involved in this compound formation, the following approaches can be employed:

-

Recombinant Human Enzymes: Incubate melperone with individual recombinant human CYP or FMO enzymes expressed in a suitable system (e.g., insect cells). The formation of this compound will indicate the involvement of that specific enzyme.

-

Chemical Inhibition: In HLM incubations, include selective chemical inhibitors for different CYP isoforms (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4) to observe any reduction in the formation of this compound.

-

Heat Inactivation for FMOs: FMOs are generally more heat-labile than CYPs. Pre-incubating HLM at a specific temperature (e.g., 50°C) before adding the substrate and cofactors can selectively inactivate FMOs, allowing for the assessment of their contribution to N-oxide formation.

Quantitative Analysis by LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of melperone and its N-oxide metabolite.

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

General Method Parameters:

-

Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient elution of mobile phases consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Mass Spectrometric Detection: The mass spectrometer is operated in positive ESI mode using multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions for melperone and its N-oxide need to be determined by direct infusion of the analytical standards.

-

Quantification: A calibration curve is generated using known concentrations of analytical standards of melperone and this compound. The concentration of the analytes in the in vitro samples is then determined by comparing their peak area ratios to the internal standard against the calibration curve.

Visualization of Pathways and Workflows

Putative Metabolic Pathway of Melperone to N-oxide

Caption: Putative metabolic pathway of Melperone to its N-oxide metabolite.

Experimental Workflow for In Vitro Metabolism Study

Caption: General workflow for an in vitro Melperone metabolism study.

Conclusion

The in vitro N-oxidation of melperone is a critical area of study for a comprehensive understanding of its metabolic fate and potential for drug interactions. While specific quantitative data remains to be elucidated, the methodologies and enzymatic pathways outlined in this guide provide a robust framework for researchers to investigate this metabolic route. Future studies focusing on the kinetic characterization of this compound formation and the definitive identification of the responsible CYP and FMO isoforms are warranted to further refine our understanding of melperone's pharmacology.

The Discovery of Melperone N-Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melperone, a butyrophenone atypical antipsychotic, undergoes hepatic metabolism, leading to the formation of various metabolites. Among these, Melperone N-Oxide has been identified as a notable product of its biotransformation. This technical guide provides an in-depth overview of the discovery of this compound, detailing the experimental protocols used for its identification and presenting the available data in a structured format for scientific and research applications.

Core Discovery and Identification

The initial identification of metabolites of melperone dates back to studies conducted in the late 1970s and early 1980s. A significant breakthrough in the characterization of its human metabolites came from a 1983 study by Chan and Okerholm, which utilized a sensitive and specific assay combining gas chromatography with mass spectrometry (GC-MS) for the quantitative analysis of melperone in human plasma. In this study, a previously unknown plasma metabolite was isolated and identified in clinical samples, laying the groundwork for the characterization of this compound[1]. Earlier research in 1978 by Wiesel had also investigated the effects of melperone and two of its urinary metabolites in rodents, indicating that the metabolic profile of the drug was an active area of investigation.

The definitive chemical structure of this compound is 1-(4-Fluorophenyl)-4-(4-methyl-1-oxido-1-piperidinyl)-1-butanone, with the CAS number 2724690-02-0. Its formation represents a key metabolic pathway for melperone.

Metabolic Pathway of Melperone to this compound

The biotransformation of melperone to its N-oxide metabolite occurs primarily in the liver. This reaction involves the oxidation of the tertiary amine in the piperidine ring of the melperone molecule.

Caption: Metabolic conversion of Melperone to this compound.

Experimental Protocols for Discovery and Analysis

The identification and quantification of this compound have been achieved through sophisticated analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification

The foundational method for identifying melperone metabolites in biological fluids involved GC-MS.

1. Sample Preparation (Human Plasma):

-

A 2 mL human plasma sample is used.

-

Extraction of melperone and its metabolites is performed. (Specific extraction details from the original study are not available in the provided search results).

2. GC-MS Analysis:

-

Instrumentation: A combined gas chromatograph-mass spectrometer is utilized.

-

Technique: Selected Ion Monitoring (SIM) is employed for sensitive and specific detection.

-

Principle: The sample is vaporized and separated based on the components' boiling points and interactions with the chromatography column. The separated components are then ionized, and the mass spectrometer detects and identifies the molecules based on their mass-to-charge ratio.

Experimental Workflow for Metabolite Discovery

The logical workflow for the discovery and characterization of this compound is as follows:

References

Theoretical Studies on Melperone N-Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 26, 2025

Abstract

Melperone, a butyrophenone atypical antipsychotic, is subject to extensive hepatic metabolism. Among its potential metabolites, Melperone N-Oxide is of significant interest for its potential to influence the parent drug's efficacy and safety profile. This technical guide provides a comprehensive theoretical framework for the study of this compound, addressing its synthesis, characterization, metabolic pathways, and potential pharmacological activity. In the absence of direct experimental data for this compound, this paper draws upon established principles of drug metabolism and N-oxide chemistry to provide researchers with a foundational understanding and practical methodologies for future investigations.

Introduction to Melperone and its Metabolism

Melperone is an atypical antipsychotic of the butyrophenone class, structurally related to haloperidol, and has been utilized in the treatment of schizophrenia and other psychotic disorders.[1] Its mechanism of action involves antagonism at dopamine D2 and serotonin 5-HT2A receptors.[1] Like many psychotropic agents, melperone undergoes significant first-pass metabolism in the liver, which can impact its bioavailability and lead to the formation of various metabolites.[1] The biotransformation of butyrophenones can be complex, and understanding the metabolic fate of these compounds is crucial for a complete pharmacological assessment.[2][3] One of the key metabolic pathways for tertiary amines like melperone is N-oxidation.

The formation of N-oxides can alter the physicochemical properties of a drug, potentially affecting its solubility, membrane permeability, and interaction with biological targets.[4][5] Therefore, a thorough investigation of this compound is warranted to elucidate its potential contribution to the overall therapeutic and adverse effects of melperone.

Theoretical Synthesis of this compound

The synthesis of this compound can be theoretically achieved through the direct oxidation of the tertiary amine group in the piperidine ring of melperone. Several established methods for the N-oxidation of tertiary amines can be adapted for this purpose.

Experimental Protocols

Protocol 1: Oxidation with Hydrogen Peroxide

This method is a common and relatively straightforward approach for N-oxidation.[4][6]

-

Materials: Melperone hydrochloride, hydrogen peroxide (30% solution), methanol, sodium carbonate, dichloromethane, anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve Melperone hydrochloride in methanol.

-

Neutralize with an aqueous solution of sodium carbonate to free the melperone base.

-

Extract the melperone base into dichloromethane and dry the organic layer with anhydrous magnesium sulfate.

-

Filter and concentrate the solution to obtain the melperone free base.

-

Dissolve the melperone base in methanol.

-

Add a stoichiometric excess of 30% hydrogen peroxide to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, decompose the excess hydrogen peroxide by adding a small amount of manganese dioxide until effervescence ceases.

-

Filter the mixture and evaporate the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel.

-

Protocol 2: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

m-CPBA is a widely used and efficient reagent for the N-oxidation of amines.

-

Materials: Melperone free base, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane, sodium bicarbonate solution.

-

Procedure:

-

Dissolve the melperone free base in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of m-CPBA in dichloromethane dropwise to the cooled melperone solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and m-chlorobenzoic acid.

-

Separate the organic layer, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

-

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Metabolism of phenothiazine and butyrophenone antipsychotic drugs. A review of some recent research findings and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. JaypeeDigital | Biotransformation of Drugs [jaypeedigital.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of Melperone N-Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Melperone N-Oxide, a metabolite of the atypical antipsychotic drug Melperone. Due to the limited availability of publicly accessible experimental spectra for this specific compound, this guide presents a combination of known factual data and representative spectroscopic values derived from the analysis of structurally similar compounds and established principles of spectroscopic interpretation for N-oxides. This document is intended to serve as a valuable resource for researchers in drug metabolism, analytical chemistry, and pharmaceutical development.

Chemical Identity of this compound

This compound is a key metabolite of Melperone, formed by the oxidation of the nitrogen atom in the piperidine ring. Its fundamental properties are summarized below.

| Property | Value |

| Systematic Name | 1-(4-fluorophenyl)-4-(4-methyl-1-oxidopiperidin-1-ium-1-yl)butan-1-one[1] |

| CAS Number | 2724690-02-0 |

| Molecular Formula | C₁₆H₂₂FNO₂ |

| Molecular Weight | 279.35 g/mol |

| Accurate Mass | 279.1635 u |

Spectroscopic Data

The following sections present representative spectroscopic data for this compound. These tables are constructed based on typical values for related N-oxide compounds and the known functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The formation of the N-oxide bond significantly influences the chemical shifts of the neighboring protons and carbons due to deshielding effects. In N-methylpiperidine-derived N-oxides, N-oxidation can lead to a deshielding of the 15N chemical shifts by +56 ppm to +90 ppm.[2] Similarly, the carbon atoms adjacent (β) and in the next position (γ) to the N-oxide group experience notable changes in their chemical shifts.[3]

Table 1: Representative ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.95 - 8.05 | m | 2H | Aromatic protons (ortho to C=O) |

| 7.10 - 7.20 | m | 2H | Aromatic protons (meta to C=O) |

| 3.80 - 4.00 | m | 2H | -CH₂- (adjacent to N-oxide) |

| 3.40 - 3.60 | m | 2H | -CH₂- (adjacent to N-oxide) |

| 3.05 - 3.15 | t | 2H | -CH₂- (adjacent to C=O) |

| 2.00 - 2.20 | m | 2H | -CH₂- (beta to C=O) |

| 1.80 - 1.95 | m | 1H | Piperidine ring proton |

| 1.60 - 1.75 | m | 4H | Piperidine ring protons |

| 1.05 | d | 3H | -CH₃ |

Table 2: Representative ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 198.5 | C=O |

| 165.0 (d, J=255 Hz) | C-F |

| 135.5 | Aromatic C (quaternary) |

| 130.5 (d, J=9 Hz) | Aromatic CH (ortho to C=O) |

| 115.8 (d, J=22 Hz) | Aromatic CH (meta to C=O) |

| 68.0 | Piperidine ring carbons (adjacent to N-oxide) |

| 58.0 | -CH₂- (adjacent to N-oxide) |

| 35.5 | -CH₂- (adjacent to C=O) |

| 30.0 | Piperidine ring carbons |

| 28.5 | Piperidine ring carbon (CH) |

| 21.5 | -CH₃ |

| 20.0 | -CH₂- (beta to C=O) |

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a soft ionization technique suitable for analyzing polar metabolites like this compound. A characteristic fragmentation pathway for N-oxides in mass spectrometry is the loss of an oxygen atom, resulting in a prominent [M+H-16]⁺ ion.[4][5][6] This "deoxygenation" can be thermally induced in the ion source and is a diagnostic marker for the presence of an N-oxide functionality.[4][5]

Table 3: Representative ESI-MS Data for this compound

| m/z | Ion Species | Interpretation |

| 280.1711 | [M+H]⁺ | Protonated molecular ion |

| 302.1530 | [M+Na]⁺ | Sodium adduct |

| 264.1762 | [M+H-16]⁺ or [M+H-O]⁺ | Loss of oxygen atom from the N-oxide |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The N-oxide bond exhibits characteristic stretching vibrations.

Table 4: Representative IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3100 | Medium | Aromatic C-H stretch |

| 2850 - 3000 | Medium | Aliphatic C-H stretch |

| ~1685 | Strong | C=O (aryl ketone) stretch |

| ~1600, ~1500 | Medium | C=C aromatic ring stretch |

| ~1220 | Strong | C-F stretch |

| 950 - 970 | Medium | N-O stretch |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a compound such as this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.[7]

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to approximately 220-250 ppm.[8]

-

A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.[9] Dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.[9]

-

Instrumentation: Use a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

ESI Source Parameters:

-

Operate in positive ion mode.

-

Set the capillary voltage to 3-4 kV.

-

Optimize the source temperature (e.g., 100-150 °C) and desolvation gas flow to achieve stable ion generation.

-

-

Mass Analysis:

-

Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500).

-

For structural confirmation, perform tandem MS (MS/MS) on the protonated molecular ion (m/z 280.17) to observe characteristic fragment ions.

-

Infrared Spectroscopy (FT-IR)

A common method for solid samples is the KBr pellet technique.[10][11]

-

Sample Preparation:

-

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of a blank KBr pellet.

-

Place the sample pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the spectroscopic characterization of a newly synthesized or isolated compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive analysis, it is recommended to acquire experimental data on a purified reference standard. The provided protocols offer a starting point for such analytical endeavors.

References

- 1. This compound | CAS 2724690-02-0 | LGC Standards [lgcstandards.com]

- 2. Saturated amine oxides: Part 8. Hydroacridines: Part 27. Effects of N-oxidation and of N-quaternization on the 15N NMR chemical shifts of N-methylpiperidine-derived mono-, bi-, and tricycloaliphatic tertiary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Behavior of N-oxide derivatives in atmospheric pressure ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. youtube.com [youtube.com]

- 9. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. jascoinc.com [jascoinc.com]

The Solubility Profile of Melperone N-Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melperone, an atypical antipsychotic, is a subject of ongoing research. Its N-oxide metabolite, Melperone N-Oxide, is of significant interest for its potential pharmacological and toxicological implications. A critical physicochemical parameter for any active pharmaceutical ingredient (API) and its metabolites is solubility, which profoundly influences bioavailability, formulation development, and analytical method development. This technical guide provides a comprehensive overview of the available information on the solubility of this compound and outlines a detailed experimental protocol for its determination. To date, specific quantitative solubility data for this compound in various solvents is not publicly available in the scientific literature. However, by leveraging data from its parent compound, Melperone, and established methodologies for solubility determination, researchers can effectively characterize this compound.

Introduction to Melperone and this compound

Melperone is a butyrophenone antipsychotic that has been used in the treatment of schizophrenia and other psychotic disorders.[1] Like many xenobiotics, melperone is metabolized in the body, with one potential metabolic pathway being N-oxidation, leading to the formation of this compound. N-oxide metabolites can have different physicochemical and pharmacological properties compared to the parent drug, making their characterization essential.[2] The N-oxide functional group typically increases the polarity and water solubility of a molecule.[2]

Solubility Data

This compound

A thorough search of scientific databases, patent literature, and chemical supplier documentation did not yield any specific quantitative solubility data for this compound. Researchers are encouraged to perform their own solubility studies to determine this crucial parameter. The experimental protocol provided in Section 3 of this guide can be employed for this purpose.

Melperone Hydrochloride (Parent Compound)

While data for the N-oxide is unavailable, a United States patent provides solubility information for the parent compound, Melperone Hydrochloride, in aqueous buffers at various pH levels.[3][4] This data is presented below for contextual reference. The significant change in solubility with pH is a key consideration for the parent compound and may suggest a similar pH-dependent solubility for its N-oxide metabolite.

Table 1: Solubility of Melperone Hydrochloride in Aqueous Buffers [3]

| Solvent/Media | pH | Solubility (mg/mL) |

| 0.1N HCl | 1.2 | 700 |

| Phosphate Buffer | 4.5 | 800 |

| - | >7.5 | Poorly soluble |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound.[5][6] The following protocol is a generalized procedure that can be adapted for the determination of this compound solubility in various aqueous and organic solvents.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, etc.)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in an orbital shaker within a constant temperature incubator (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium.[7][8] The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.[9]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter.[7][10] Care must be taken to avoid precipitation of the compound during this step.

-

-

Quantification:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.[5]

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the solubility of this compound in the specific solvent based on the concentration of the saturated solution.

-

Data Analysis and Reporting

-

The solubility should be reported in units such as mg/mL or µg/mL.

-

For aqueous solutions, the pH of the saturated solution should be measured and reported.

-

The temperature at which the solubility was determined must be specified.

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the determination of this compound solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Logical Relationship of Key Experimental Steps

The following diagram illustrates the logical flow and dependencies of the experimental stages.

Caption: Logical Flow of the Solubility Determination Process.

Conclusion

While specific solubility data for this compound remains to be published, this guide provides the necessary framework for researchers to determine this vital physicochemical parameter. The provided experimental protocol for the shake-flask method offers a robust and reliable approach. The contextual solubility data of the parent compound, Melperone Hydrochloride, highlights the potential for pH-dependent solubility, a factor that should be carefully considered in experimental design. Accurate solubility data is fundamental for advancing the understanding of this compound's pharmacokinetic and pharmacodynamic profiles and for the development of potential future pharmaceutical applications.

References

- 1. Melperone | C16H22FNO | CID 15387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20100151021A1 - Compositions Comprising Melperone - Google Patents [patents.google.com]

- 4. WO2010077927A1 - Compositions comprising melperone and controlled-release dosage forms - Google Patents [patents.google.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. enamine.net [enamine.net]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. who.int [who.int]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

Melperone and its N-Oxide Metabolite: A Technical Overview of Potential Therapeutic Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melperone is an atypical antipsychotic of the butyrophenone class that has been in clinical use for several decades in some European countries for the treatment of schizophrenia, confusion, anxiety, and restlessness, particularly in elderly patients.[1] Its therapeutic profile is characterized by a lower incidence of extrapyramidal symptoms compared to typical antipsychotics. This technical guide provides an in-depth overview of the pharmacology, mechanism of action, and clinical findings related to Melperone. While direct therapeutic data on its metabolite, Melperone N-Oxide, is scarce, this document will also explore the metabolism of Melperone and the potential implications of its metabolites.

Introduction

Melperone is structurally related to the typical antipsychotic haloperidol but exhibits an atypical pharmacological profile.[1] It is indicated for the treatment of a range of psychiatric conditions, including schizophrenia and agitation.[1][2] This guide synthesizes the available scientific information on Melperone, with a focus on its potential therapeutic effects and the underlying mechanisms. A significant knowledge gap exists regarding the specific biological activity of its metabolites, including this compound.

Pharmacology and Mechanism of Action

Melperone's primary mechanism of action involves the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2] It has a relatively weak affinity for D2 receptors, which is thought to contribute to its lower risk of inducing extrapyramidal side effects and dopamine receptor supersensitivity.[1][2] The ratio of dopamine D4 to D2 receptor occupancy for Melperone is similar to that of clozapine, another atypical antipsychotic.[1]

The multifaceted receptor binding profile of Melperone likely contributes to its therapeutic effects. By blocking D2 receptors in the mesolimbic pathway, it can alleviate positive symptoms of psychosis, such as hallucinations and delusions.[3] The antagonism of 5-HT2A receptors is believed to play a role in mitigating negative symptoms and improving mood and anxiety.[3] Additionally, Melperone has some affinity for alpha-1 adrenergic receptors, which may contribute to its sedative effects and potential for orthostatic hypotension.[3]

Signaling Pathway of Melperone

Caption: Melperone's antagonism of D2 and 5-HT2A receptors.

Metabolism and the Role of this compound

Melperone is primarily metabolized in the liver.[1][3] The resulting metabolites are mainly excreted in the urine, with only a small amount of the drug remaining unchanged.[2] While the specific metabolic pathways are not extensively detailed in the provided search results, the existence of "this compound" suggests that N-oxidation is one of the metabolic routes.

There is a significant lack of publicly available data on the pharmacological activity of this compound. One study on the effects of two urinary metabolites of Melperone in rodents found that one metabolite exhibited similar, though less potent, effects on monoamine metabolism as the parent drug, while the other was inactive. However, the study did not specify whether one of these metabolites was this compound.

Generally, N-oxide metabolites can have varied biological activities. They can be pharmacologically active, inactive, or even contribute to toxicity. The N-oxide functional group can alter a molecule's polarity, which may affect its ability to cross the blood-brain barrier and its overall pharmacokinetic profile. Further research is needed to isolate and characterize the activity of this compound to understand its potential contribution to the therapeutic effects or side-effect profile of Melperone.

Summary of Clinical Data

Melperone has been investigated in various clinical settings, primarily for psychosis and anxiety-related disorders.

Table 1: Summary of Melperone Clinical Trials

| Indication | Study Design | Key Findings | Reference |

| Psychosis in Parkinson's Disease | Multi-center, double-blind, placebo-controlled | Failed to show a statistically significant difference from placebo in a 2012 study. | [4] |

| Open-label extension study offered | To evaluate safety and efficacy of three target doses of melperone compared to placebo. | [5] | |

| Anxious Neurotic Patients | Double-blind, placebo-controlled (n=60) | Melperone (10 mg and 25 mg t.i.d.) showed a significantly greater reduction in Hamilton Anxiety Scale scores compared to placebo after 1 and 2 weeks. Adverse effects were mild and transient. | [6] |

| Schizophrenia and Schizoaffective Disorder | Open-label, 6-week treatment (n=19) | Associated with improvement in executive function (measured by WCST). Worsened visuospatial manipulation. No significant changes in verbal learning and memory, verbal working memory, verbal fluency, and sustained attention. | [7] |

Experimental Protocols

Assessment of Anxiolytic Effects in Neurotic Patients

-

Study Design: A double-blind, placebo-controlled clinical study was conducted with 60 anxious neurotic outpatients over a two-week period.

-

Treatment Arms:

-

Melperone 10 mg three times daily (t.i.d.)

-

Melperone 25 mg t.i.d.

-

Placebo t.i.d.

-

-

Efficacy Assessment:

-

Hamilton Anxiety Scale (HAS): Administered at baseline and at the end of weeks 1 and 2 to measure the severity of anxiety symptoms.

-

Clinical Global Impressions (CGI): Used to provide a global assessment of the patient's condition.

-

-

Safety Assessment: Adverse effects were recorded throughout the study. Laboratory tests were also conducted.

Evaluation of Cognitive Function in Schizophrenia

-

Study Population: 19 patients diagnosed with schizophrenia or schizoaffective disorder, including 11 who were neuroleptic-resistant.

-

Treatment: Patients were treated with Melperone for a duration of 6 weeks.

-

Assessments: A comprehensive battery of neurocognitive tests and psychopathological ratings were administered at baseline and after the 6-week treatment period.

-

Psychopathological Ratings: Brief Psychiatric Rating Scale (BPRS).

-

Neurocognitive Tests:

-

Executive Function: Wisconsin Card Sorting Test (WCST) - Categories and Percent Perseveration.

-

Visuospatial Manipulation: Wechsler Intelligent Scale for Children-Revised (WISC-R) Maze.

-

Other domains assessed included verbal learning and memory, verbal working memory, verbal fluency, and sustained attention.

-

-

-

Statistical Analysis: Scores from the assessments at baseline and 6 weeks were compared. Regression analysis was used to predict cognitive test scores at 6 weeks based on baseline scores and changes in BPRS scores.

Hypothetical Experimental Workflow for Metabolite Activity Screening

Caption: A workflow for assessing the activity of this compound.

Conclusion and Future Directions

Melperone is an atypical antipsychotic with a well-established safety and efficacy profile for treating various psychiatric conditions. Its mechanism of action, centered on D2 and 5-HT2A receptor antagonism, provides a basis for its therapeutic effects with a reduced risk of certain side effects compared to older antipsychotics.

The therapeutic potential of this compound remains largely unexplored. Future research should focus on:

-

Isolation and Pharmacological Characterization: Elucidating the receptor binding profile and functional activity of this compound is crucial.

-

In Vivo Studies: Animal models can help determine if this compound contributes to the antipsychotic or anxiolytic effects of the parent drug, or if it has a distinct pharmacological profile.

-

Human Metabolism Studies: Detailed pharmacokinetic studies in humans are needed to quantify the extent of N-oxidation and the exposure levels of this metabolite.

A comprehensive understanding of the pharmacological contributions of its metabolites will provide a more complete picture of Melperone's clinical effects and may open new avenues for drug development.

References

- 1. Melperone | C16H22FNO | CID 15387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Melperone - Wikipedia [en.wikipedia.org]

- 3. thekingsleyclinic.com [thekingsleyclinic.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. scispace.com [scispace.com]

- 7. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the HPLC Analysis of Melperone N-Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of Melperone N-Oxide as an analytical standard for High-Performance Liquid Chromatography (HPLC). Melperone, an atypical antipsychotic of the butyrophenone class, is metabolized in the liver, with N-oxidation being a significant metabolic pathway.[1][2] The resulting metabolite, this compound, is a critical analyte for pharmacokinetic, drug metabolism, and stability studies. These protocols are designed to serve as a comprehensive guide for the quantitative analysis of this compound in various matrices.

Introduction to Melperone and its N-Oxide Metabolite

Melperone is utilized in the treatment of schizophrenia and other psychotic disorders.[3] Its therapeutic action is primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[4] The biotransformation of Melperone predominantly occurs in the liver, leading to the formation of various metabolites, including this compound.[1][2] The formation of N-oxides is a common metabolic route for compounds containing tertiary amines and is often mediated by cytochrome P450 (CYP) enzymes.[5] Given that some N-oxide metabolites can be pharmacologically active or revert to the parent compound, their accurate quantification is essential for a complete understanding of the drug's disposition.[6][7]

Physicochemical Properties of this compound Analytical Standard

A summary of the key physicochemical properties of the this compound analytical standard is presented below.

| Property | Value | Source |

| Chemical Name | 1-(4-fluorophenyl)-4-(4-methyl-1-oxidopiperidin-1-ium-1-yl)butan-1-one | [8] |